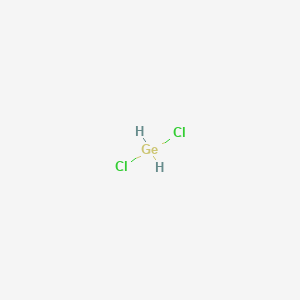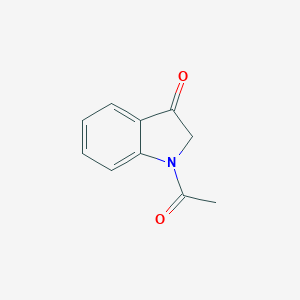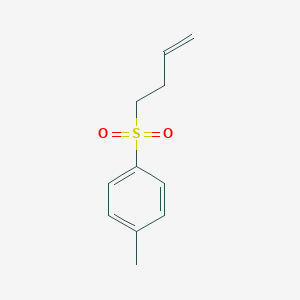
N-(3-aminophenyl)butanamide
概要
説明
N-(3-aminophenyl)butanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of butanamide, where the amide nitrogen is substituted with a 3-aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(3-aminophenyl)butanamide can be synthesized through several methods. One common synthetic route involves the reduction of N-(3-nitrophenyl)butanamide. This reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions .
Another method involves the direct amidation of 3-aminobenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic hydrogenation and direct amidation are commonly used due to their efficiency and scalability .
化学反応の分析
Types of Reactions
N-(3-aminophenyl)butanamide undergoes various chemical reactions, primarily involving the amine and amide functional groups. Some of the key reactions include:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in N-(3-nitrophenyl)butanamide can be reduced to an amine using hydrogen gas and a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, triethylamine (TEA)
Major Products Formed
Oxidation: Nitroso and nitro derivatives
Reduction: this compound from N-(3-nitrophenyl)butanamide
Substitution: N-alkyl and N-acyl derivatives
科学的研究の応用
N-(3-aminophenyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-aminophenyl)butanamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function .
In medicinal chemistry, the compound’s mechanism of action is often related to its ability to inhibit specific enzymes or modulate receptor activity. For example, its derivatives may act as enzyme inhibitors by binding to the active site and preventing substrate access .
類似化合物との比較
N-(3-aminophenyl)butanamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-aminophenyl)butanamide: Similar structure but with the amine group in the para position.
N-(3-aminophenyl)acetamide: Shorter carbon chain in the amide group.
N-(3-aminophenyl)propionamide: Intermediate chain length between acetamide and butanamide.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical properties and reactivity make it valuable in chemistry, biology, medicine, and industry
特性
IUPAC Name |
N-(3-aminophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFARCOYOPZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352217 | |
| Record name | N-(3-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93469-29-5 | |
| Record name | N-(3-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminophenyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)









![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)



